molecular formula C21H15NO B11958455 Oxirane-2-carbonitrile, 2,3,3-triphenyl- CAS No. 7136-23-4

Oxirane-2-carbonitrile, 2,3,3-triphenyl-

Cat. No.: B11958455
CAS No.: 7136-23-4
M. Wt: 297.3 g/mol
InChI Key: JAJRCAWRXJTAKO-UHFFFAOYSA-N
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Description

Triphenylacrylonitrile epoxide: is an organic compound with the molecular formula C21H15NO It is known for its unique chemical structure, which includes an epoxide group attached to a triphenylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Alkenes: One common method for preparing epoxides, including triphenylacrylonitrile epoxide, is the epoxidation of alkenes using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid. .

    Intramolecular SN2 Reactions: Another method involves the formation of epoxides from halohydrins through intramolecular SN2 reactions.

Industrial Production Methods: Industrial production of triphenylacrylonitrile epoxide may involve large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of environmentally friendly oxidants such as hydrogen peroxide is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution with alcohols can produce alkoxy alcohols .

Scientific Research Applications

Chemistry: Triphenylacrylonitrile epoxide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as fluorescence and mechanochromism .

Biology and Medicine: In biological research, triphenylacrylonitrile epoxide derivatives are studied for their potential as fluorescent probes and sensors. These compounds can be used to detect changes in the environment or to monitor biological processes .

Industry: In industrial applications, triphenylacrylonitrile epoxide is used in the development of advanced materials, including coatings, adhesives, and electronic components. Its ability to undergo various chemical reactions makes it a versatile compound for creating materials with tailored properties .

Mechanism of Action

The mechanism of action of triphenylacrylonitrile epoxide involves its ability to undergo ring-opening reactions, which can lead to the formation of various products depending on the reaction conditions. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This property is exploited in many of its applications, where the ring-opening reaction is used to create new chemical bonds and structures .

Comparison with Similar Compounds

Uniqueness: Triphenylacrylonitrile epoxide is unique due to its combination of the triphenylacrylonitrile moiety and the epoxide group. This combination provides it with distinctive chemical reactivity and properties, making it valuable in various fields of research and industry .

Properties

CAS No.

7136-23-4

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

2,3,3-triphenyloxirane-2-carbonitrile

InChI

InChI=1S/C21H15NO/c22-16-20(17-10-4-1-5-11-17)21(23-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI Key

JAJRCAWRXJTAKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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